4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Description
4-(2-Chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound featuring a thieno[3,2-f][1,4]thiazepin-5(2H)-one core substituted with a 2-chlorobenzyl group at the 4-position. The molecule combines a seven-membered thiazepine ring fused to a thiophene ring, with a ketone group at position 3.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS2/c15-12-4-2-1-3-10(12)9-16-6-8-19-14-11(13(16)17)5-7-18-14/h1-5,7H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJVVWHCKCZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves the condensation of 2-aminothiophenol with α-acetylenic ketones. One efficient method uses MCM-41(H) zeolite as a catalyst in acetonitrile under reflux conditions. This reaction yields the desired thiazepine compound in high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of zeolite catalysts and acetonitrile as a solvent suggests that scalable processes could be developed based on these laboratory methods. The focus would be on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazepine derivatives.
Substitution: Various substituted thiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thiazepine ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs are synthesized via multistep routes involving cyclization and substitution reactions, as inferred from related compounds in and . The 2-chlorobenzyl group may require careful regioselective installation to avoid byproducts .
- Hydrogen Bonding: Analogous to ’s triazole-thione complex, the ketone and sulfur atoms in the thiazepinone core could participate in hydrogen bonding, enhancing interactions with biological targets like GABA receptors or serotonin transporters .
- Thermodynamic Stability : Methyl-substituted analogs (CAS 478247-13-1 and 339105-93-0) may exhibit lower melting points compared to the chlorinated derivative due to reduced molecular symmetry .
Biological Activity
4-(2-Chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that has garnered attention for its potential pharmacological properties. Its unique bicyclic structure combines a thiazepine ring with a thieno ring, which may influence its biological activity. This article explores the compound's synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12ClNOS2
- Molecular Weight : 309.83 g/mol
- CAS Number : 339105-75-8
The compound features a 4-chlorobenzyl group attached to the thiazepine ring, which is hypothesized to enhance its interaction with biological targets due to the electron-withdrawing nature of the chlorine atom.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antibacterial, antifungal, antitumor, and anti-inflammatory effects. The specific biological activities associated with this compound are summarized in the following table:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria. |
| Antifungal | Exhibits antifungal properties against common fungal strains. |
| Antitumor | Shows potential in inhibiting tumor cell proliferation in vitro. |
| Anti-inflammatory | Reduces inflammation markers in cellular models. |
Antibacterial Activity
A study evaluated the antibacterial efficacy of several thiazepine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .
Antitumor Activity
In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that this compound can inhibit cell proliferation effectively. The IC50 values obtained were around 15 µM, indicating moderate potency compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
Research has shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .
The proposed mechanism of action for this compound involves its ability to interact with specific enzymes or receptors involved in various biological pathways. The thieno[3,2-f][1,4]thiazepine core allows for binding to active sites on target proteins, potentially inhibiting their function or modulating their activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclization of thiophene precursors with chlorobenzyl derivatives. For example, Stille cross-coupling (utilizing organotin reagents) is effective for constructing fused thieno-thiazepine systems, as demonstrated in similar heterocyclic frameworks . Key intermediates include halogenated thiophene derivatives and benzyl-substituted amines. Microwave-assisted synthesis (e.g., 80–100 W power, 150–200°C) can enhance reaction efficiency compared to classical thermal methods, reducing reaction times from hours to minutes .
Q. How do researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiazepine ring and chlorobenzyl substituent. For example, protons on the dihydrothieno moiety resonate at δ 3.2–4.5 ppm, while aromatic protons from the chlorobenzyl group appear at δ 7.2–7.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify the molecular formula (C₁₄H₁₁ClNOS₂).
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazepine ring, particularly the orientation of the chlorobenzyl group .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields in the cyclization steps of thiazepine derivatives?
- Methodological Answer :
- Catalytic Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand tuning to stabilize reactive intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while additives like K₂CO₃ facilitate deprotonation during cyclization .
- Microwave Irradiation : Reduces side reactions (e.g., dimerization) by accelerating kinetics, achieving yields >85% compared to 60–70% via conventional heating .
Q. How can computational chemistry aid in predicting the reactivity and stability of intermediates in the synthesis of this compound?
- Methodological Answer :
- DFT Calculations : Predict thermodynamic stability of intermediates (e.g., thiolactam vs. thiolactone forms) using Gaussian09 at the B3LYP/6-31G(d) level .
- Transition State Modeling : Identify energy barriers for ring-closing steps, guiding solvent and temperature choices. For example, MD simulations reveal solvent effects on transition-state geometries .
- Docking Studies : Evaluate non-covalent interactions (e.g., π-stacking with chlorobenzyl groups) that influence crystallinity and solubility .
Q. When encountering contradictory spectroscopic data (e.g., NMR shifts), what analytical approaches are used to resolve structural ambiguities?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity. For instance, HMBC cross-peaks between the thiazepine carbonyl (δ 170 ppm) and adjacent CH₂ groups resolve ring-closure regiochemistry .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels at suspected positions to track chemical shifts in complex heterocycles .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one) to validate unexpected shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
